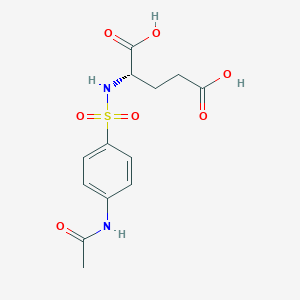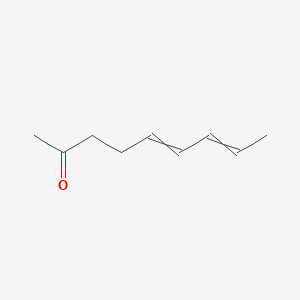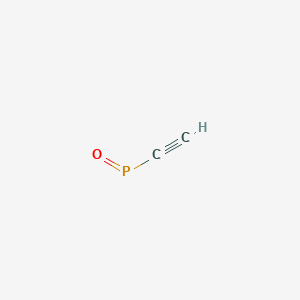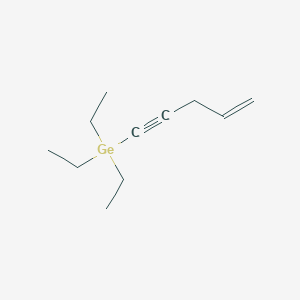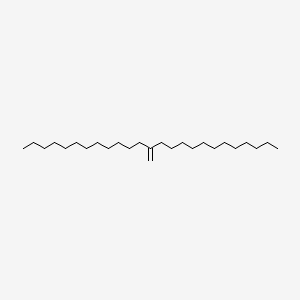
Butane, 2-(methylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane, 2-(methylseleno)- is an organic compound that belongs to the class of organoselenium compounds It is characterized by the presence of a selenium atom attached to a butane backbone
Preparation Methods
The synthesis of butane, 2-(methylseleno)- can be achieved through several methods. One common approach involves the reaction of butane with methylselenol in the presence of a suitable catalyst. The reaction conditions typically include moderate temperatures and the use of solvents such as dichloromethane or toluene. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Butane, 2-(methylseleno)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding selenoxides or selenones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the seleno group to a selenide or even remove it entirely. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: The seleno group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Butane, 2-(methylseleno)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds. Its unique reactivity makes it valuable in organic synthesis.
Biology: This compound is studied for its potential antioxidant properties, which may have implications in protecting cells from oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative damage.
Industry: It is used in the production of specialty chemicals and materials that require the incorporation of selenium atoms
Mechanism of Action
The mechanism by which butane, 2-(methylseleno)- exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium is known to participate in redox reactions, which can influence cellular processes by modulating oxidative stress levels. The compound may also interact with specific enzymes and proteins, altering their activity and function .
Comparison with Similar Compounds
Butane, 2-(methylseleno)- can be compared with other organoselenium compounds such as:
Selenomethionine: An amino acid analog with selenium replacing sulfur in methionine.
Selenobutane: Similar to butane, 2-(methylseleno)- but with different substitution patterns.
Properties
CAS No. |
62740-54-9 |
|---|---|
Molecular Formula |
C5H12Se |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
2-methylselanylbutane |
InChI |
InChI=1S/C5H12Se/c1-4-5(2)6-3/h5H,4H2,1-3H3 |
InChI Key |
PFVGZGHOMPPJME-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)
![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)
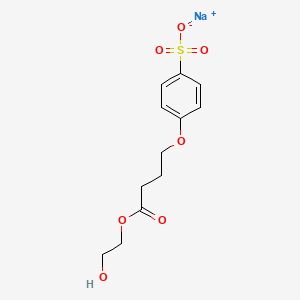
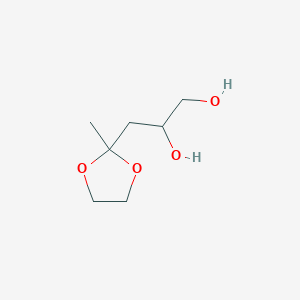
![2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14514178.png)

